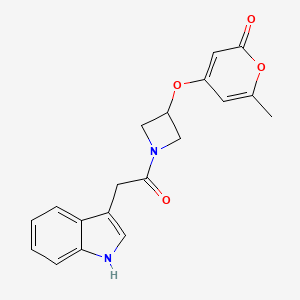

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

4-((1-(2-(1H-Indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a 6-methyl-2H-pyran-2-one core linked via an ether bond to an azetidine ring. The azetidine nitrogen is functionalized with a 2-(1H-indol-3-yl)acetyl group, introducing a heteroaromatic indole moiety.

Molecular Formula: C₁₉H₁₇N₂O₄ (calculated)

Molecular Weight: ~337.35 g/mol

Key Features:

- Azetidine ring: A strained 4-membered heterocycle that may influence conformational flexibility.

- Indole-acetyl substituent: Provides aromaticity, hydrogen-bonding capacity, and hydrophobic interactions.

Properties

IUPAC Name |

4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-6-14(8-19(23)24-12)25-15-10-21(11-15)18(22)7-13-9-20-17-5-3-2-4-16(13)17/h2-6,8-9,15,20H,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJGTTANEXQFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the azetidine ring, and finally the coupling with the pyranone moiety. Key steps include:

Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones.

Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or azetidinones.

Coupling with Pyranone: The final step involves the coupling of the azetidine-indole intermediate with a pyranone derivative under conditions that promote ether formation, such as using strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound features several notable structural elements:

- Indole Moiety : Known for diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Azetidine Ring : Contributes to the compound's reactivity and biological interactions.

- Methylpyranone Core : Enhances the compound's stability and potential metabolic pathways.

The combination of these structures suggests that the compound may exhibit significant biological activity.

Anticancer Activity

Research indicates that indole derivatives, such as this compound, show promise in anticancer applications. The indole structure is associated with significant inhibition against various cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The presence of the azetidine ring may enhance the compound's ability to modulate inflammatory pathways. Compounds with similar frameworks have shown effectiveness in reducing inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also notable. Indole derivatives have been extensively studied for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The unique combination of functional groups in this compound may enhance its interaction with microbial targets, leading to improved efficacy .

Synthesis and Characterization

The synthesis of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step synthetic pathways. Key steps include:

- Formation of the indole-acetyl derivative.

- Introduction of the azetidine moiety through nucleophilic substitution reactions.

- Coupling with the methylpyranone core.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed through flow cytometry analysis. Molecular docking studies suggested strong binding affinity to specific oncogenic receptors, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study, researchers investigated the anti-inflammatory properties of this compound using animal models of induced inflammation. The results showed a marked reduction in inflammatory markers, supporting its potential application in treating inflammatory diseases. Additionally, molecular docking revealed interactions with COX enzymes, suggesting a mechanism for its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. Pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

*Estimated due to incomplete data.

Substituent Effects

Indol-3-yl vs. Substituted Phenyl Groups: The indole group in the target compound introduces a bicyclic aromatic system with an NH group capable of hydrogen bonding. Lipophilicity: Indole’s planar structure and moderate polarity may enhance solubility compared to chlorophenyl analogs but reduce it relative to methoxyphenyl derivatives.

Heterocycle Comparison (Azetidine vs. This could enhance binding selectivity in biological targets . Pyrrolidine: The 5-membered ring reduces strain, favoring more flexible interactions but possibly lowering target specificity.

Structural and Electronic Implications

- Hydrogen Bonding : The indole NH in the target compound may form critical hydrogen bonds in enzymatic active sites, a feature absent in chlorophenyl/methoxyphenyl analogs .

- Aromatic Interactions: Indole’s extended π-system enables stronger stacking interactions compared to monosubstituted phenyl groups.

- Synthetic Accessibility : Analogs with phenyl substituents (e.g., BJ18052) may be synthesized via straightforward Friedel-Crafts acylation, while the indole derivative likely requires specialized indole-acetyl coupling strategies .

Biological Activity

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known by its CAS number 2034388-09-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The structure features an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the indole group is particularly noteworthy, as indoles are known for their ability to modulate signaling pathways involved in cancer progression.

- Antimicrobial Properties : Research indicates potential antibacterial activity against Gram-positive bacteria. Compounds structurally related to this pyranone have shown effectiveness in inhibiting bacterial growth, likely due to their ability to disrupt bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : The compound's structural characteristics may also confer anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluating the cytotoxic effects of various derivatives of pyranones found that compounds similar to 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- Antimicrobial Testing :

- Mechanistic Insights :

Q & A

Q. What synthetic strategies are effective for constructing the azetidine-indole-acetyl moiety in this compound?

The synthesis of the azetidine-indole-acetyl fragment typically involves multi-step coupling reactions. For example:

- Indole acetylation : Reacting 1H-indole-3-carboxylic acid with acetyl chloride under basic conditions (e.g., triethylamine) to form the acetylated indole intermediate.

- Azetidine functionalization : Introducing the acetyl group to the azetidine ring via nucleophilic substitution or Mitsunobu reactions. For instance, the azetidine oxygen can be activated using tert-butyloxycarbonyl (Boc) protection to facilitate coupling .

- Coupling to pyran-2-one : A Mitsunobu reaction or SN2 displacement may link the azetidine-oxy group to the 6-methyl-2H-pyran-2-one core .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR are essential for verifying the connectivity of the indole, azetidine, and pyranone moieties. Key signals include the indole NH (~10 ppm), pyranone carbonyl (~160-170 ppm in 13C), and azetidine ring protons (δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragments, such as the loss of the acetyl group (Δm/z 42) .

- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine and pyranone rings, as demonstrated in related structures .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence biological activity, and how is this studied?

The azetidine ring’s stereochemistry can drastically alter binding affinity to target proteins (e.g., kinases or GPCRs). Methodologies include:

- Chiral synthesis : Using enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate (R)- and (S)-azetidine derivatives .

- Molecular docking : Comparing docking scores of stereoisomers against target proteins (e.g., HDACs or serotonin receptors) using software like AutoDock Vina. For example, (S)-configured azetidines may show enhanced binding due to spatial compatibility with hydrophobic pockets .

- In vitro assays : Testing isomers in cell-based models (e.g., IC50 comparisons in cancer cell lines) to correlate stereochemistry with potency .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and bioavailability?

- Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Blood samples are analyzed via LC-MS/MS to measure plasma concentration-time profiles .

- Metabolic stability : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation. The pyranone’s methyl group may reduce metabolic clearance compared to unmethylated analogs .

- Tissue distribution : Radiolabel the compound (e.g., with 14C) to track accumulation in target tissues (e.g., brain or liver) using autoradiography .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for similar indole-pyranone derivatives be reconciled?

Discrepancies often arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., 5% vs. 10% FBS) can alter compound efficacy. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Solubility issues : The compound’s logP (~2.5) may limit solubility in aqueous buffers, leading to underestimated activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve dissolution .

- Off-target effects : Screen against unrelated targets (e.g., kinase panels) to identify non-specific binding. For example, indole derivatives may interact with monoamine oxidases (MAOs), confounding results .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.